molecular formula C20H26N2 B5133820 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine

1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B5133820
M. Wt: 294.4 g/mol
InChI Key: MDHYKAYOOABKNV-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine is an organic compound belonging to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features two benzyl groups substituted at the nitrogen atoms of the piperazine ring, each with a methyl group at the meta and para positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 3-methylbenzyl chloride and 4-methylbenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.

    Industry: Utilized in the development of new materials and catalysts, particularly in the field of metal-organic frameworks (MOFs).

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s piperazine ring allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine can be compared to other piperazine derivatives, such as:

    1-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(4-methylbenzyl)piperazine: Similar structure but with only one methylbenzyl group, leading to different biological activities.

    1-(3-chlorobenzyl)-4-(4-methylbenzyl)piperazine: Substitution of a chlorine atom in place of a methyl group, affecting its chemical reactivity and biological properties.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-17-6-8-19(9-7-17)15-21-10-12-22(13-11-21)16-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYKAYOOABKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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